molecular formula C24H26N2O4S B3658944 N-(2,6-dimethylphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide

N-(2,6-dimethylphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide

Cat. No.: B3658944
M. Wt: 438.5 g/mol
InChI Key: ZKRAAXQZUVUMCD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide is a complex organic compound that belongs to the class of sulfonyl anilides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structural features of this compound, including its aromatic rings and sulfonyl group, contribute to its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-17-8-10-20(11-9-17)26(31(28,29)22-14-12-21(30-4)13-15-22)16-23(27)25-24-18(2)6-5-7-19(24)3/h5-15H,16H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRAAXQZUVUMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the sulfonyl chloride: Reacting 4-methoxybenzenesulfonyl chloride with aniline derivatives under basic conditions.

    Acylation: The resulting sulfonamide is then acylated with 2,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimizations for yield, purity, and cost-effectiveness would be crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while reduction of the sulfonyl group would produce a sulfide.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studying its effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The sulfonyl group may play a crucial role in binding to these targets, while the aromatic rings contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)-2-(N-phenylsulfonyl-4-methylanilino)acetamide
  • N-(2,6-dimethylphenyl)-2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetamide
  • N-(2,6-dimethylphenyl)-2-(N-(4-nitrophenyl)sulfonyl-4-methylanilino)acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethylphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide
Reactant of Route 2
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N-(2,6-dimethylphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide

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